molecular formula C9H11BO3 B1343910 (4-Formyl-2,3-dimethylphenyl)boronic acid CAS No. 643093-74-7

(4-Formyl-2,3-dimethylphenyl)boronic acid

Cat. No.: B1343910
CAS No.: 643093-74-7
M. Wt: 177.99 g/mol
InChI Key: VWKSRDYVNJKHOI-UHFFFAOYSA-N
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Description

(4-Formyl-2,3-dimethylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a formyl group and two methyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Safety and Hazards

The compound may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves, and washing with plenty of soap and water if it comes into contact with skin .

Future Directions

The Suzuki–Miyaura coupling reaction, in which (4-Formyl-2,3-dimethylphenyl)boronic acid is used, is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . A variety of such reagents have been developed for the process, with properties that have been tailored for application under specific SM coupling conditions .

Mechanism of Action

Target of Action

The primary target of (4-Formyl-2,3-dimethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

This compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium . This is part of the Suzuki–Miyaura cross-coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

Pharmacokinetics

It’s known that the compound is used in the suzuki–miyaura cross-coupling reaction, which is a mild and functional group tolerant reaction . This suggests that the compound may have good bioavailability due to its stability and reactivity in this reaction.

Result of Action

The result of the action of this compound is the formation of a new carbon–carbon bond through the Suzuki–Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, suggesting that the compound plays a crucial role in the synthesis of complex organic molecules .

Action Environment

The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The compound is used in the Suzuki–Miyaura cross-coupling reaction, which is known for its mild and functional group tolerant reaction conditions . This suggests that the compound is stable and effective in a variety of reaction environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Formyl-2,3-dimethylphenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the lithiation of 4-bromo-2,3-dimethylbenzaldehyde followed by treatment with a boron reagent such as triisopropyl borate. The reaction is usually carried out under inert conditions to prevent oxidation .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of laboratory synthesis techniques. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification processes .

Comparison with Similar Compounds

Uniqueness: (4-Formyl-2,3-dimethylphenyl)boronic acid is unique due to the presence of both formyl and methyl groups on the phenyl ring, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents can enhance its utility in specific synthetic applications compared to other boronic acids .

Properties

IUPAC Name

(4-formyl-2,3-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BO3/c1-6-7(2)9(10(12)13)4-3-8(6)5-11/h3-5,12-13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKSRDYVNJKHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)C=O)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 4-formyl-2,3-dimethylphenyl trifluoromethanesulfonate (2.5 g) in 1,4-dioxane (50 ml) was added bis(pinacolato)diboron (2.47 g), 1,1′-bis(diphenyl-phosphino)ferrocene-palladium(II)dichloridedichloromethane complex (1:1) (1.09 g) and potassium acetate (2.61 g), and the mixture was stirred at 90° C. for 5 hours under nitrogen. The mixture was diluted with ethyl acetate and water. The organic layer was separated, washed with 1N hydrochloric acid and brine, dried over magnesium sulfate and evaporated. To a suspension of the crude product in acetone (80 ml) and water (80 ml) was added ammonium acetate (1.4 g) and sodium periodate (3.95 g), and the mixture was stirred at room temperature for 6 hours. The solvent was evaporated, and the mixture was diluted with ethyl acetate. The organic layer was separated, washed with water and brine, dried over magnesium sulfate and evaporated under reduced pressure. The residue was purified by column chromatography on silica gel (hexane/ethyl acetate=1/1) to give (4-formyl-2,3-dimethylphenyl)boronic acid (560 mg).
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2.5 g
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reactant
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2.47 g
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reactant
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potassium acetate
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2.61 g
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reactant
Reaction Step One
Quantity
50 mL
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solvent
Reaction Step One
Quantity
0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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solvent
Reaction Step Two

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